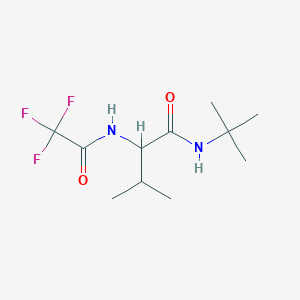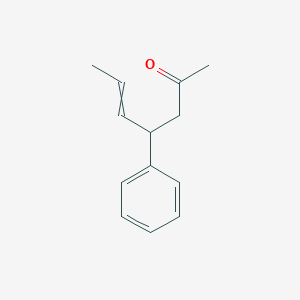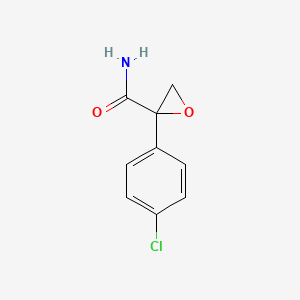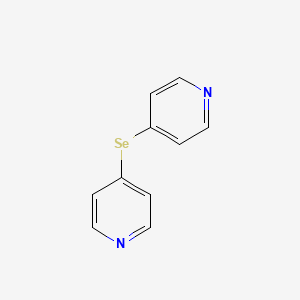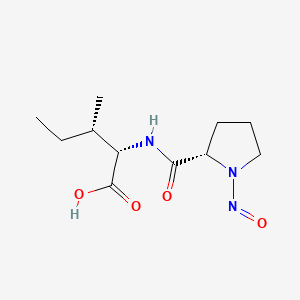
L-Isoleucine, N-(1-nitroso-L-prolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucine, N-(1-nitroso-L-prolyl)- is a compound that combines the amino acids L-isoleucine and L-proline with a nitroso group attached to the proline residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, N-(1-nitroso-L-prolyl)- typically involves the coupling of L-isoleucine and L-proline followed by the introduction of a nitroso group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. For instance, the coupling reaction can be facilitated by using carbodiimide-based coupling agents, while the nitrosation step may involve the use of nitrous acid or other nitrosating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
L-Isoleucine, N-(1-nitroso-L-prolyl)- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
L-Isoleucine, N-(1-nitroso-L-prolyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of L-Isoleucine, N-(1-nitroso-L-prolyl)- involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their function. This can result in the inhibition of enzyme activity or the alteration of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitroso derivatives of amino acids, such as N-nitroso-L-proline and N-nitroso-L-leucine. These compounds share structural similarities but differ in their specific amino acid components .
Uniqueness
L-Isoleucine, N-(1-nitroso-L-prolyl)- is unique due to the presence of both L-isoleucine and L-proline residues, which confer distinct structural and functional properties.
Properties
CAS No. |
88476-97-5 |
|---|---|
Molecular Formula |
C11H19N3O4 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-[[(2S)-1-nitrosopyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C11H19N3O4/c1-3-7(2)9(11(16)17)12-10(15)8-5-4-6-14(8)13-18/h7-9H,3-6H2,1-2H3,(H,12,15)(H,16,17)/t7-,8-,9-/m0/s1 |
InChI Key |
OMOQFPVNEDZALY-CIUDSAMLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1N=O |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


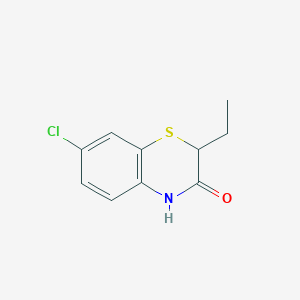
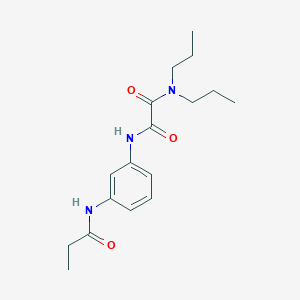
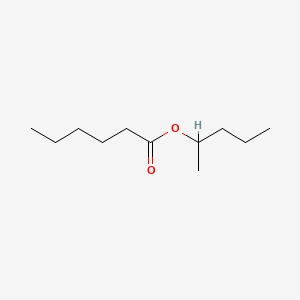
silane](/img/structure/B14398358.png)
![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
![6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one](/img/structure/B14398369.png)

![Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B14398382.png)

